molecular formula C15H14O4 B6401365 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% CAS No. 1262006-91-6

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%

Cat. No. B6401365
CAS RN: 1262006-91-6
M. Wt: 258.27 g/mol
InChI Key: AXDOGAIFUSZIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid (HMMB) is a chemical compound of the hydroxybenzoic acid family that has been studied extensively in the scientific community due to its unique properties and potential applications. HMMB is a white solid at room temperature and is soluble in water and organic solvents. It has a molecular weight of 222.25 g/mol and a melting point of 94-96°C. HMMB has various uses in the scientific community, including synthesis, research applications, and biochemical and physiological effects.

Scientific Research Applications

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has a variety of applications in scientific research, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe. 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been used as a reagent in organic synthesis to synthesize a variety of compounds, such as β-lactams, β-lactones, and α-amino acids. 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has also been used as an inhibitor of enzymes, such as lipases and proteases, which are involved in the metabolism of lipids and proteins. Finally, 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been used as a fluorescent probe for the study of protein structure and function.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% binds to enzymes and inhibits their activity. This inhibition of enzyme activity may be due to the fact that 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has a hydrophobic nature, which allows it to bind to the active site of enzymes and prevent them from catalyzing reactions. Additionally, 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% may also interact with other molecules, such as proteins, and inhibit their activity.
Biochemical and Physiological Effects
3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of lipids and proteins. Additionally, 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been shown to inhibit the growth of bacteria and fungi. 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has also been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. Finally, 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% has a variety of advantages and limitations for lab experiments. One advantage of 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is that it is relatively inexpensive and easy to obtain. Additionally, 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is soluble in water and organic solvents, which makes it easy to use in lab experiments. However, 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not very stable and can easily decompose in the presence of light and air, which can limit its use in lab experiments.

Future Directions

The potential applications of 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% are vast and there are a variety of future directions that can be explored. One potential future direction is to further explore the biochemical and physiological effects of 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%. Additionally, further research can be done to explore the potential therapeutic applications of 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research can be done to explore the potential applications of 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% as a fluorescent probe and its use in the study of protein structure and function.

Synthesis Methods

3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the Williamson ether synthesis and the Curtius rearrangement. The Williamson ether synthesis is a method of synthesizing ethers from alcohols and alkyl halides using a base catalyst. The Curtius rearrangement is a chemical reaction that converts an acyl azide into an isocyanate. Both methods have been used to synthesize 3-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9-3-6-14(19-2)12(7-9)11-5-4-10(15(17)18)8-13(11)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDOGAIFUSZIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689943
Record name 2-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-91-6
Record name 2-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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